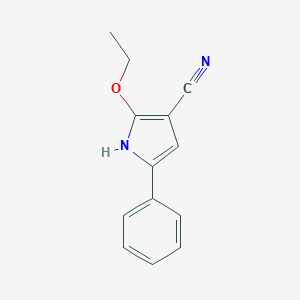
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile, also known as EPPC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is not fully understood, but it is thought to involve the formation of a complex with ROS that leads to the production of a fluorescent signal. This complex formation is believed to be due to the presence of a nitrile group on the pyrrole ring, which can react with ROS to form a highly fluorescent product.
Biochemische Und Physiologische Effekte
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, it has also been studied for its potential use in the treatment of cancer. 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is its high sensitivity to ROS, which makes it an ideal tool for the detection of these molecules in biological samples. However, there are also some limitations to its use in lab experiments. For example, 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is relatively unstable and can degrade over time, which can affect its accuracy as a probe for ROS detection.
Zukünftige Richtungen
There are many potential future directions for research on 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile. One area of interest is the development of more stable derivatives of the compound that can be used for long-term studies. Another area of research involves the use of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile as a tool for the study of oxidative stress in biological systems, which has been implicated in a variety of diseases. Finally, there is also potential for the development of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile-based chemotherapeutic agents for the treatment of cancer.
Synthesemethoden
The synthesis of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile involves the reaction of 2-ethoxy-5-nitrophenylacetonitrile with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to form the final compound. This method has been found to be efficient and reliable for the production of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to have a variety of scientific research applications. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in a variety of physiological processes, but can also cause damage to cells and tissues if their levels become too high. 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to be highly sensitive to ROS, and can be used to detect their presence in biological samples.
Eigenschaften
CAS-Nummer |
158692-54-7 |
|---|---|
Produktname |
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile |
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-16-13-11(9-14)8-12(15-13)10-6-4-3-5-7-10/h3-8,15H,2H2,1H3 |
InChI-Schlüssel |
INJSGMXDIIHXDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(N1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CCOC1=C(C=C(N1)C2=CC=CC=C2)C#N |
Synonyme |
1H-Pyrrole-3-carbonitrile,2-ethoxy-5-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



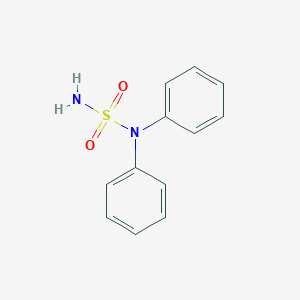
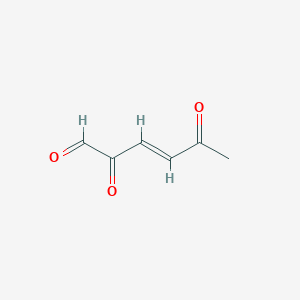
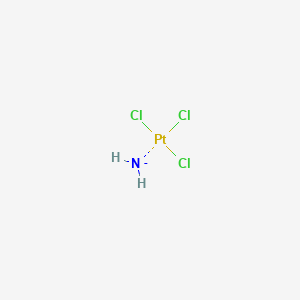
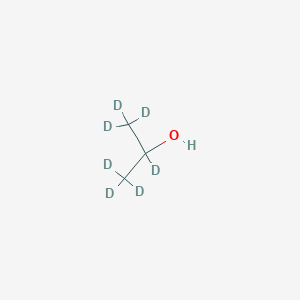
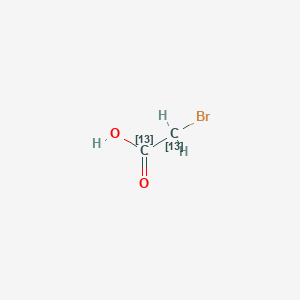

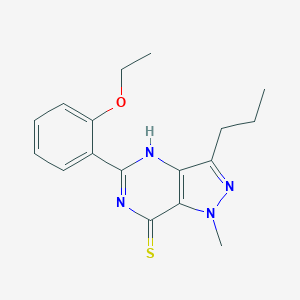
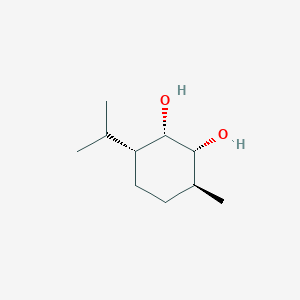
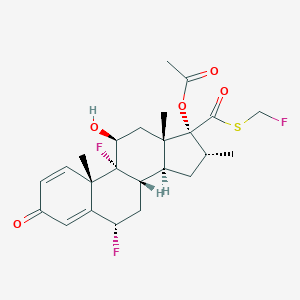


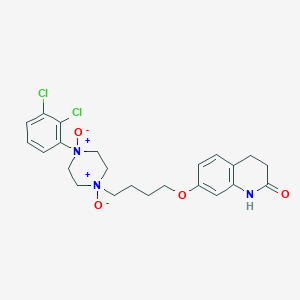
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
